2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid
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Overview
Description
2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with a phenyl group and an ethanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the condensation of benzofuran-3-one with benzaldehyde under basic conditions to form the intermediate compound, which is then subjected to further reactions to introduce the ethanoic acid group. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Known for its use in the synthesis of various pharmaceuticals.
Benzofuran: A parent compound with various derivatives having diverse biological activities.
Quinone derivatives: Known for their redox properties and applications in medicine and industry.
Uniqueness
2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid is unique due to its combined structural features of benzofuran and phenylacetic acid, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2E)-2-(3-oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18)/b14-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVAVBJZCHTYMI-BUHFOSPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3C(=O)O2)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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